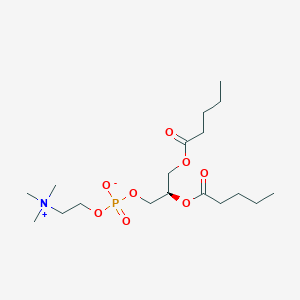
(R)-2,3-Bis(pentanoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate
Vue d'ensemble
Description
®-2,3-Bis(pentanoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate is a complex organic compound that belongs to the class of phospholipids. This compound is characterized by its unique structure, which includes a glycerol backbone esterified with pentanoic acid and a phosphate group linked to a trimethylammonium ethyl moiety. Phospholipids like this one are essential components of cell membranes and play crucial roles in various biological processes.
Mécanisme D'action
Target of Action
The primary target of Divaleroylphosphatidylcholine is the Rhomboid protease GlpG . This enzyme is found in the bacterium Haemophilus influenzae .
Mode of Action
It is known that as a phospholipid, it can form a micelle with a hydrophobic core to contain lipophilic drugs while maintaining a hydrophilic outer portion to allow increased solubility of the drug in the aqueous environment of the blood or gastrointestinal tract .
Biochemical Pathways
It belongs to the class of organic compounds known as1,2-diacylglycerol-3-phosphates . These are glycerol-3-phosphates in which the glycerol moiety is bonded to two aliphatic chains through ester linkages .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,3-Bis(pentanoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate typically involves multiple steps. One common method starts with the esterification of glycerol with pentanoic acid to form the intermediate compound, 2,3-bis(pentanoyloxy)propyl. This intermediate is then reacted with 2-(trimethylammonio)ethyl phosphate under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and phosphorylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Analyse Des Réactions Chimiques
Types of Reactions
®-2,3-Bis(pentanoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the phosphate group or the ester linkages.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction could produce simpler phospholipids.
Applications De Recherche Scientifique
®-2,3-Bis(pentanoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate has numerous applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of phospholipids in various chemical environments.
Biology: This compound is essential in studying cell membrane dynamics and the role of phospholipids in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-2-(Pentanoyloxy)-3-(stearoyloxy)propyl 2-(trimethylammonio)ethyl phosphate: Similar in structure but with a stearoyloxy group instead of a second pentanoyloxy group.
1-Octadecanoyl-2-pentanoyl-sn-glycero-3-phosphocholine: Another phospholipid with different fatty acid chains.
Uniqueness
®-2,3-Bis(pentanoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate is unique due to its specific combination of fatty acid chains and the presence of a trimethylammonium group. This structure imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry.
Propriétés
IUPAC Name |
[(2R)-2,3-di(pentanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36NO8P/c1-6-8-10-17(20)24-14-16(27-18(21)11-9-7-2)15-26-28(22,23)25-13-12-19(3,4)5/h16H,6-15H2,1-5H3/t16-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBVRDMSFWAKDH-MRXNPFEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36NO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


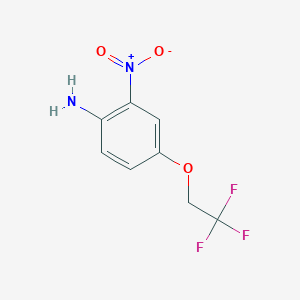
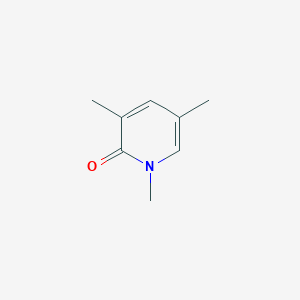

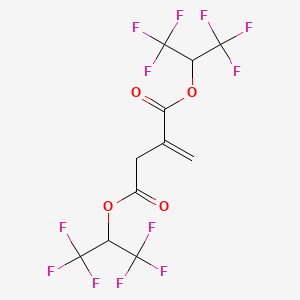
![[2-(Trifluoromethoxy)phenyl][4-(trifluoromethoxy)phenyl]methanone](/img/structure/B3043999.png)
![2-Methyl-5-[(trifluoromethyl)sulphonyl]-1H-benzimidazole](/img/structure/B3044000.png)

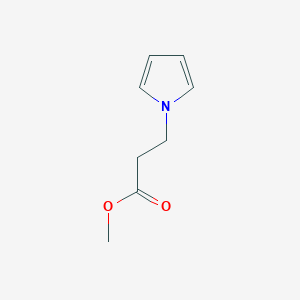


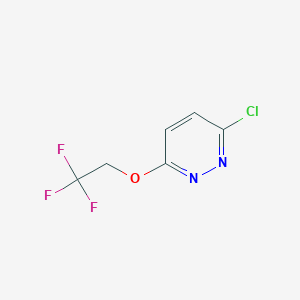
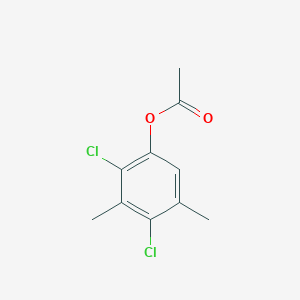
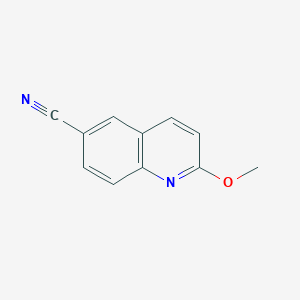
![Ethanone, 2-bromo-1-[2-(methylsulfonyl)phenyl]-](/img/structure/B3044014.png)
